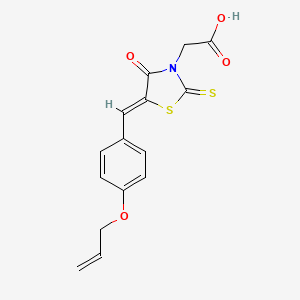

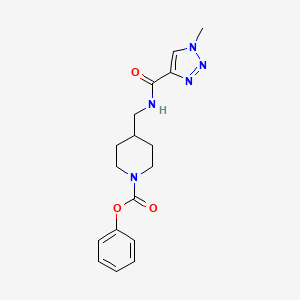

(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , (Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, is a thiazolidine derivative, which is a class of compounds known for their diverse biological activities. Thiazolidines are heterocyclic compounds containing a sulfur atom and an amide-like structure within a five-membered ring. These compounds often serve as key intermediates in the synthesis of various pharmacologically active agents.

Synthesis Analysis

The synthesis of related thiazolidine derivatives has been explored in the literature. For instance, (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates were synthesized using three different methods, including a one-pot three-component reaction involving thiosemicarbazone derivatives, ylidene, and diethyl acetylenedicarboxylate (DEAD) . Although the specific compound of interest is not mentioned, the methods described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of various substituents on the thiazolidine ring, such as the allyloxy group and the acetic acid moiety in the compound of interest, can significantly influence the compound's reactivity and interaction with biological targets. NMR spectroscopy is a common technique used to investigate the structure of these compounds, as it provides detailed information about the electronic environment of the atoms within the molecule .

Chemical Reactions Analysis

Thiazolidine derivatives can participate in a variety of chemical reactions, often acting as nucleophiles due to the electron-rich sulfur atom. The reactivity can be further influenced by substituents present on the thiazolidine ring. For example, the synthesis of benzothiazolyl thioesters from related thiazolyl compounds under alkaline conditions indicates the potential for nucleophilic substitution reactions involving thiazolidine derivatives . This suggests that the compound of interest may also undergo similar reactions, which could be useful in further synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives like this compound are influenced by their molecular structure. The presence of both polar (acetic acid moiety) and nonpolar (allyloxy group) regions within the molecule suggests that it may have amphiphilic properties. The synthesis and characterization of similar compounds often involve optimizing reaction conditions to improve yields, as seen in the synthesis of a related thiazolyl compound where factors such as solvent, temperature, and reaction time were carefully controlled . These properties are crucial for determining the compound's solubility, stability, and suitability for use in various applications, including medicinal chemistry.

科学的研究の応用

Aldose Reductase Inhibition

(Z)-2-(5-(4-(allyloxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives have been studied for their pharmacological activities, with a focus on aldose reductase inhibitory action. These compounds, structurally related to epalrestat, are potent inhibitors of aldose reductase (ALR2), a key enzyme implicated in diabetic complications. One derivative demonstrated over five times the potency of epalrestat, showcasing the potential for new therapies in diabetes management. This indicates a promising direction for further research and development in diabetic therapy solutions (Kučerová-Chlupáčová et al., 2020).

Fluorescent Chemical Sensor Development

Another application involves the synthesis of derivatives for selective metal ion detection. A derivative was found to have a significant fluorescent quenching effect on Co2+, indicating its potential as a Co2+ fluorescent chemical sensor. This specificity towards Co2+ over other tested metal ions suggests its utility in environmental and analytical chemistry for the selective detection of cobalt ions (Li Rui-j, 2013).

作用機序

Target of Action

The primary target of this compound is the biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA) . Biofilms are structured communities of bacteria that can cause persistent infections. They are a significant concern in medical settings due to their resistance to antibiotics and the immune system .

Mode of Action

The compound interacts with its target by inhibiting the formation of biofilms in a dose-dependent manner . It is part of a structurally unusual class of small molecules that can inhibit up to 89% of biofilm formation . It can also disperse pre-formed biofilms .

Biochemical Pathways

It is known that the compound interferes with the process of biofilm formation, which involves a complex network of bacterial communication and adhesion mechanisms .

Pharmacokinetics

The compound’s potent biofilm-inhibiting activity suggests that it may have favorable bioavailability .

Result of Action

The result of the compound’s action is a significant reduction in biofilm formation, which can lead to a decrease in the persistence and severity of MRSA infections . By dispersing pre-formed biofilms, the compound may also enhance the effectiveness of antibiotic treatments .

Safety and Hazards

As with any chemical compound, safety precautions should be taken when handling this compound. The specific safety and hazard information would depend on the properties of the compound. For example, if the compound is acidic (due to the acetic acid group), it could be corrosive and harmful if inhaled, ingested, or if it comes into contact with skin .

将来の方向性

特性

IUPAC Name |

2-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4S2/c1-2-7-20-11-5-3-10(4-6-11)8-12-14(19)16(9-13(17)18)15(21)22-12/h2-6,8H,1,7,9H2,(H,17,18)/b12-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGLYVDAHHUSHO-WQLSENKSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2527307.png)

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2527309.png)

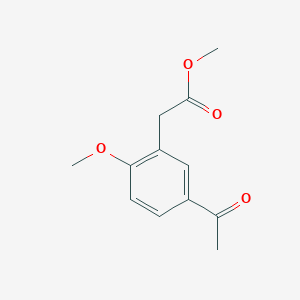

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2527310.png)

![4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2527312.png)

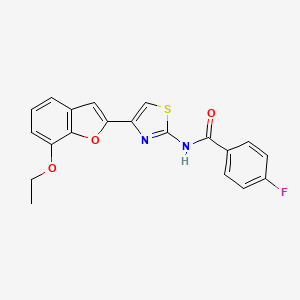

![2-(3,4-dimethoxyphenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2527313.png)

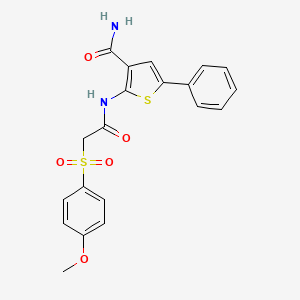

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2527317.png)

![N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527318.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one](/img/structure/B2527323.png)